3-Bromo-5-(dimethoxymethyl)benzoic acid
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Overview
Description
3-Bromo-5-(dimethoxymethyl)benzoic acid: is an organic compound with the molecular formula C10H11BrO4 and a molecular weight of 275.1 g/mol . This compound is characterized by the presence of a bromine atom at the third position and a dimethoxymethyl group at the fifth position on the benzoic acid ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(dimethoxymethyl)benzoic acid typically involves the bromination of 5-(dimethoxymethyl)benzoic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-(dimethoxymethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The dimethoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
- Substituted benzoic acids
- Aldehydes
- Alcohols
Scientific Research Applications
Chemistry: 3-Bromo-5-(dimethoxymethyl)benzoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and pharmaceuticals .
Biology: In biological research, this compound is used to study the effects of brominated aromatic compounds on biological systems. It can be used in the development of bioactive molecules and drug candidates .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes .
Mechanism of Action
The mechanism of action of 3-Bromo-5-(dimethoxymethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the dimethoxymethyl group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects .
Comparison with Similar Compounds
- 3-Bromo-5-methylbenzoic acid
- 3-Bromo-5-iodobenzoic acid
- 3,5-Dimethoxybenzoic acid
Comparison: Compared to these similar compounds, 3-Bromo-5-(dimethoxymethyl)benzoic acid is unique due to the presence of both bromine and dimethoxymethyl groups. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
3-bromo-5-(dimethoxymethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO4/c1-14-10(15-2)7-3-6(9(12)13)4-8(11)5-7/h3-5,10H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPVSRPEDUCIRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC(=CC(=C1)Br)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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